
6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a pyridazine derivative that is of interest due to its potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of monoamide isomers, including 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, were synthesized using an acyl chloride reaction between 6-(methoxycarbonyl)pyridine-2-carboxylic acid and 2-amino-N-methylpyridine. This method suggests a possible synthetic route for 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, which may involve similar starting materials and reaction conditions .
Molecular Structure Analysis
The structural characterization of the synthesized compounds was performed using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-vis spectroscopy. These techniques are crucial for confirming the molecular structure of the synthesized compounds, including the position of the methyl groups and the overall molecular conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the position of the methyl group on the pyridine ring can have significant inductive effects, which may influence the reactivity and the outcome of the synthesis. This information is relevant when considering the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, as the electronic effects of substituents can affect the chemical reactions it may undergo .
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide are not directly reported, the properties of similar compounds can provide some insights. For example, the ability of related compounds to displace [3H]diazepam from rat brain membrane preparations was measured, indicating potential central nervous system activity. The most active compound in the study had an IC50 value of 9.8 nM, suggesting that the compound may also exhibit biological activity, which could be explored through similar assays .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has demonstrated the synthesis of various novel heterocyclic compounds, including pyridine and pyridazine derivatives, which have been explored for their potential biological activities. For example, studies have detailed the synthesis of arylazothiazole disperse dyes containing selenium, which were investigated for their antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015). Another study focused on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Antimicrobial and Antimycobacterial Activities
Some research has highlighted the antimicrobial and antimycobacterial activities of pyridine-3-carboxillic acid derivatives, suggesting their potential in addressing bacterial infections (R.V.Sidhaye et al., 2011). These studies provide insight into the compound's applications in developing new antimicrobial agents.
Metal Complexes and Photophysical Studies
Research involving 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine demonstrated its use in forming metal complexes with zinc(II) and cadmium(II), which were analyzed for their structural properties and luminescence, indicating potential applications in materials science and as luminescent materials (Stetsiuk et al., 2019).
Antiprotozoal Agents
The compound has also been incorporated into studies aimed at developing antiprotozoal agents, with novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines being synthesized and evaluated for their effectiveness against protozoal infections (Ismail et al., 2004).
Direcciones Futuras
The pyridazine ring, a component of “6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide”, has been identified as a privileged structural element in drug design . Its unique physicochemical properties make it an attractive heterocycle for drug design . Therefore, future research could explore the potential of “6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide” and similar compounds in drug discovery and development .
Mecanismo De Acción
Target of Action
Related compounds have been shown to target theTyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of a wide variety of cytokines involved in immune responses and inflammation .
Mode of Action
It’s known that the pyridazine ring, a core component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .
Biochemical Pathways
Related compounds have been shown to inhibit the jak-stat signaling pathway , which is involved in many biological processes including cell growth, differentiation, apoptosis, and immune response.
Pharmacokinetics
Related compounds have been reported to show excellent pharmacokinetic properties with minimal profiling liabilities .
Result of Action
Related compounds have been shown to be efficacious in several murine models of autoimmune disease .
Propiedades
IUPAC Name |
6-methoxy-N-pyridin-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-6-5-8(14-15-10)11(16)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEZBOSYXSYCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)
![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)
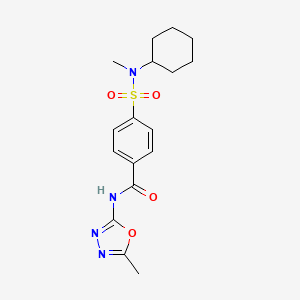
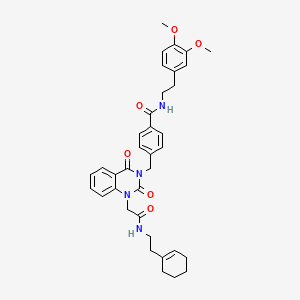
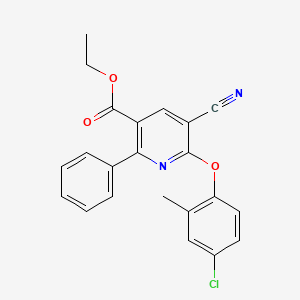
![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)
![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)
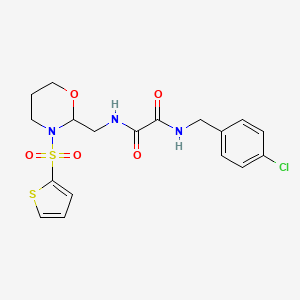
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)
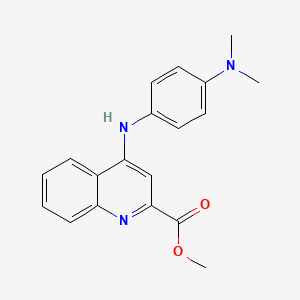
![(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3000224.png)